molecular formula C19H20N2O3S2 B2656111 3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-phenoxyethyl)urea CAS No. 2097903-13-2

3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-phenoxyethyl)urea

Cat. No. B2656111
CAS RN: 2097903-13-2
M. Wt: 388.5
InChI Key: HIJCTLDEGUJONB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a 2,2’-bithiophene unit, which is a type of conjugated polymer. These types of polymers are known for their photovoltaic properties . The compound also contains a urea group, which is a common functional group in organic chemistry .


Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions. For example, Kumada and Sonogashira coupling reactions have been used in the synthesis of related compounds .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a π-conjugated backbone, which is known to enhance the photovoltaic performance of polymer solar cells .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the extension of the π-conjugation length of the polymeric backbone . The reaction between phenol and ethylene carbonate has been used to synthesize related compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often depend on the structure of the polymer backbone. For example, a more planar backbone structure with a deeper highest occupied molecular orbital (HOMO) level can lead to better photovoltaic performance .

Scientific Research Applications

Synthesis and Structural Analysis

  • Cocondensation of Urea with Methylolphenols

    Tomita and Hse (1992) studied the reactions of urea with methylolphenols under acidic conditions, leading to the formation of several urea derivatives. This research could inform on methods for synthesizing complex urea-based compounds, potentially including the compound of interest (Tomita & Hse, 1992).

  • Polyhydroxyoligothiophenes

    Barbarella et al. (1996) reported on hydrogen-bonding-oriented solid-state conformation of 3,3'-bis(2-hydroxyethyl)-2,2'-bithiophene and its derivatives, providing insights into the structural and electronic properties of bithiophene-based compounds (Barbarella et al., 1996).

Potential Applications

  • Dye-Sensitized Solar Cells

    Wu et al. (2013) synthesized cyclic thiourea/urea functionalized triphenylamine-based dyes, including bithiophene linkers, which exhibited high photovoltaic performance. This suggests potential applications of similar compounds in renewable energy technologies (Wu et al., 2013).

  • Electro-Fenton Degradation

    Sirés et al. (2007) explored the electro-Fenton degradation of antimicrobials, showing the potential of urea derivatives in environmental remediation and pollutant degradation processes (Sirés et al., 2007).

Mechanism of Action

While the specific mechanism of action for this compound is not known, similar compounds with a π-conjugated backbone have been used in the design and synthesis of wide-bandgap conjugated copolymers .

Future Directions

The future directions for research into similar compounds could involve further investigation into the influence of the conjugation backbone on photovoltaic properties . There is also potential for the application of these types of compounds in ternary blend organic solar cells .

properties

IUPAC Name

1-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c22-15(16-8-9-18(26-16)17-7-4-12-25-17)13-21-19(23)20-10-11-24-14-5-2-1-3-6-14/h1-9,12,15,22H,10-11,13H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJCTLDEGUJONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-phenoxyethyl)urea

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